molecular formula C14H9Cl2N3O4S B12926463 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12926463
M. Wt: 386.2 g/mol
InChI Key: SCDKNRCJYOQMLK-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a high-value biochemical reagent designed for professional life science research and development. This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. The structure features multiple reactive sites, including the two chlorine atoms at the 2- and 4-positions of the pyrimidine ring and the carboxylic acid moiety on the pyrrole ring, making it a versatile and key synthetic intermediate for constructing more complex molecules. The core 7H-pyrrolo[2,3-d]pyrimidine structure is known to be a bioisostere of purine, allowing it to interact with a variety of enzymatic targets. This compound is primarily used as a critical building block in organic synthesis and medicinal chemistry research. It is specifically employed in the exploration and development of potential therapeutic agents, such as protein degrader building blocks (PROTACs) and kinase inhibitors. The tosyl (p-toluenesulfonyl) group at the 7-position protects the pyrrole nitrogen, directing subsequent chemical reactions and enhancing the compound's solubility in organic solvents. Researchers utilize this multifunctional molecule for structure-activity relationship (SAR) studies , leveraging the carboxylic acid group for coupling reactions to create amides or esters, and the chloro groups for nucleophilic aromatic substitution to introduce amines or other functionalities. This product is intended For Research Use Only (RUO) and is strictly for professional manufacturing, research laboratories, and industrial or commercial applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage instructions, which typically recommends storage at room temperature.

Properties

Molecular Formula

C14H9Cl2N3O4S

Molecular Weight

386.2 g/mol

IUPAC Name

2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C14H9Cl2N3O4S/c1-7-2-4-8(5-3-7)24(22,23)19-10(13(20)21)6-9-11(15)17-14(16)18-12(9)19/h2-6H,1H3,(H,20,21)

InChI Key

SCDKNRCJYOQMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) to introduce chlorine atoms at the desired positions. The tosyl group is then introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through various methods, including oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and coupled products with various functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that lead to the development of antiviral and anticancer agents . For instance, research has demonstrated its efficacy in modifying existing drug frameworks to enhance therapeutic activity against specific diseases.

Case Study:
A notable case study involved the use of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in the synthesis of a new class of antiviral drugs targeting viral replication mechanisms. The modifications led to improved potency and selectivity compared to traditional antiviral agents.

Agricultural Chemicals

Herbicide Formulation:
In agriculture, this compound is utilized in formulating agrochemicals , particularly as a potent herbicide. It effectively controls a variety of unwanted weeds, thereby enhancing crop protection and yield.

Research Findings:
Studies have shown that formulations containing this compound exhibit significant herbicidal activity against common weed species without adversely affecting crop growth. This dual functionality makes it valuable for sustainable agricultural practices.

Biochemical Research

Enzyme Inhibition Studies:
Researchers leverage the compound's unique structure to investigate enzyme inhibition and receptor interactions . This research is pivotal in identifying new therapeutic targets and understanding biochemical pathways.

Example Application:
In one study, the compound was used to inhibit specific kinases involved in cancer progression. The results indicated that it could serve as a lead compound for developing targeted cancer therapies.

Material Science

Advanced Material Development:
The stability and reactivity of this compound make it an attractive candidate for developing advanced materials. Its properties are explored in creating coatings and polymers with enhanced performance characteristics.

Application Insights:
Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for various industrial applications.

Analytical Chemistry

Reference Standard Utilization:
In analytical chemistry, this compound is employed as a reference standard in various techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry. Its use ensures accurate quantification and identification of similar compounds in complex mixtures.

Significance:
The reliability of analytical methods is enhanced through the use of this compound as a benchmark, facilitating better quality control in pharmaceutical manufacturing and environmental monitoring.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentKey intermediate for antiviral and anticancer drugsSynthesis of new antiviral agents
Agricultural ChemicalsFormulated as an effective herbicide for weed controlEnhancing crop yield while protecting against weeds
Biochemical ResearchInvestigated for enzyme inhibition and receptor interactionsTargeting kinases in cancer research
Material ScienceExplored for advanced material development in coatings and polymersImproving mechanical properties of polymer matrices
Analytical ChemistryUsed as a reference standard in HPLC and mass spectrometryEnsuring accurate quantification in pharmaceutical testing

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Electrophilicity and Reactivity

  • The tosyl group in the target compound facilitates nucleophilic displacement at position 7, unlike phenylsulfonyl analogs, which show slower reaction kinetics due to reduced electron-withdrawing effects .
  • The dichloro substitution (positions 2 and 4) increases electrophilicity compared to mono-chloro derivatives, enabling sequential functionalization .

Stability and Physicochemical Properties

Property Target Compound 4-Chloro-7-phenylsulfonyl Analog 7-Cyclopentyl Analog
Water Solubility Low (acidic pH) Very low Moderate
LogP 2.1 3.5 1.8
Thermal Stability Stable ≤150°C Stable ≤130°C Stable ≤160°C
pKa (COOH) ~3.0 ~3.2 ~3.1

Data derived from .

Biological Activity

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 934524-10-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a vascular endothelial growth factor receptor (VEGFR) inhibitor and in other therapeutic applications. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2N3O2S, with a molecular weight of 342.20 g/mol. The structure features a pyrrolo-pyrimidine core with dichlorinated and tosylated substituents, which are crucial for its biological interactions.

1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine series, including 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant inhibitory activity against VEGFR-2. A study demonstrated that certain synthesized compounds showed up to 100-fold increased potency compared to standard inhibitors like semaxanib in inhibiting VEGFR-2 activity. This inhibition is critical for reducing angiogenesis in cancer treatments .

2. Antitumor Activity

In vivo studies have shown that compounds from this class can significantly inhibit tumor growth and metastasis in mouse models of melanoma. The compounds not only inhibited tumor growth but also affected angiogenesis and metastasis pathways, highlighting their potential as therapeutic agents in oncology .

3. Other Biological Activities

Beyond VEGFR inhibition, derivatives of this compound have been explored for their activity against multiple receptor tyrosine kinases (RTKs). The presence of specific substituents on the phenyl ring has been linked to enhanced inhibitory effects on various RTKs, suggesting a broader application in treating diseases associated with aberrant kinase activity .

Case Study 1: Melanoma Model

In a controlled study involving an orthotopic melanoma model, treatment with 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives resulted in significant reductions in tumor size and vascularization when compared to untreated controls. The study highlighted the compound's potential as an anti-cancer agent through its dual action on both tumor cells and the vascular system .

Case Study 2: RTK Inhibition

Another investigation focused on the synthesis of N(4)-phenylsubstituted derivatives of 6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines. These compounds were evaluated for their ability to inhibit multiple RTKs involved in cancer progression. Results showed that certain derivatives were effective at micromolar concentrations, indicating their potential utility in targeted cancer therapies .

Data Tables

Compound Activity IC50 (µM) Reference
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineVEGFR-2 Inhibition0.005
N(4)-phenylsubstituted derivativeMultiple RTK Inhibition0.01
Control (Semaxanib)VEGFR-2 Inhibition0.5

Q & A

Q. What are the established synthetic routes for 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Chlorination : Introduction of chlorine at the 2- and 4-positions using POCl₃ or similar reagents, as seen in analogous compounds (e.g., 4-chloro derivatives in ) .
  • Tosylation : Substitution at the 7-position with tosyl chloride under basic conditions (e.g., in isopropanol with catalytic HCl, as in ) .
  • Carboxylic Acid Formation : Hydrolysis of a methyl or ethyl ester precursor (e.g., using NaOH/EtOH), as demonstrated for related pyrrolo-pyrimidine carboxylic acids () .

Q. Key Intermediates :

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1016241-80-7, ).

Tosyl-protected intermediate (e.g., 7-tosyl analogs in ).

Ester precursor (e.g., ethyl ester in ).

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.6–11.0 ppm for NH protons in ) .
  • HPLC/MS : To assess purity and molecular ion peaks (e.g., HRMS data in ).
  • Melting Point Analysis : Consistency with literature values (e.g., 188–212°C for related derivatives in ) .
  • Elemental Analysis : Validation of C, H, N, Cl, and S content (e.g., Anal. Calcd. in ) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the 7-tosyl group without side reactions?

Methodological Answer:

  • Reaction Solvent : Use anhydrous isopropanol or THF to minimize hydrolysis () .
  • Catalyst : Add 3–6 drops of concentrated HCl to promote tosylation ().
  • Temperature Control : Reflux at 80–90°C for 12–24 hours ().
  • Purification : Flash chromatography with CHCl₃/MeOH gradients () or recrystallization from methanol ().

Q. How should researchers resolve contradictions in kinase inhibition data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay Conditions : ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH ( notes EGFR/Her2 inhibition varies with assay setup) .
  • Substituent Effects : The 2,4-dichloro and 6-carboxylic acid groups may alter binding vs. analogs (e.g., 5-ethyl derivatives in show higher CDK2 selectivity) .
  • Cellular Context : Use isogenic cell lines to control for off-target effects ( highlights thiophene-linked analogs with cell-specific activity) .

Q. What computational strategies are effective for designing derivatives with improved kinase selectivity?

Methodological Answer:

  • Molecular Docking : Map the compound to ATP-binding pockets of target kinases (e.g., VEGFR2 vs. EGFR in ) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl at position 2) with IC₅₀ values () .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the tosyl or carboxylic acid groups.

Methodological Challenges

Q. How can researchers address instability of the carboxylic acid group during storage?

Methodological Answer:

  • Storage : Lyophilize and store at -20°C under argon ( recommends similar protocols for acid analogs) .
  • Buffering : Prepare fresh solutions in PBS (pH 7.4) to prevent hydrolysis.
  • Derivatization : Convert to a stable ester (e.g., ethyl ester in ) for long-term storage .

Q. What strategies mitigate competing reactions during nucleophilic substitution at the 4-chloro position?

Methodological Answer:

  • Protecting Groups : Temporarily block the 6-carboxylic acid as an ester () .
  • Order of Reactions : Prioritize tosylation before introducing the carboxylic acid () .
  • Catalytic Systems : Use Pd-mediated coupling for selective substitution (noted in for iodo analogs) .

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